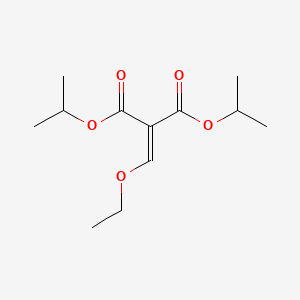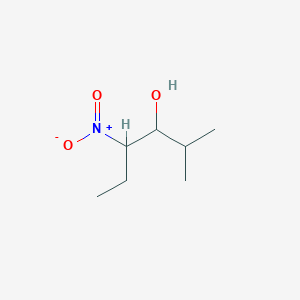
2-Methyl-4-nitrohexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-nitrohexan-3-ol is an organic compound with the molecular formula C7H15NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-ol typically involves the nitration of 2-Methylhexan-3-ol. This can be achieved using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-4-nitrohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-Methyl-4-nitrohexan-3-one or 2-Methyl-4-nitrohexanoic acid.
Reduction: Formation of 2-Methyl-4-aminohexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-nitrohexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-nitrohexan-3-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.
類似化合物との比較
2-Methyl-4-nitrohexan-3-ol can be compared with other nitro alcohols such as 2-Methyl-4-nitro-3-hexanone and 2-Methyl-4-nitro-3-pentanol These compounds share similar structural features but differ in their reactivity and applications
List of Similar Compounds
- 2-Methyl-4-nitro-3-hexanone
- 2-Methyl-4-nitro-3-pentanol
- 2-Methyl-4-nitro-3-butanol
特性
CAS番号 |
20570-71-2 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
2-methyl-4-nitrohexan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3 |
InChIキー |
WTRFXBIPCREZQA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(C)C)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


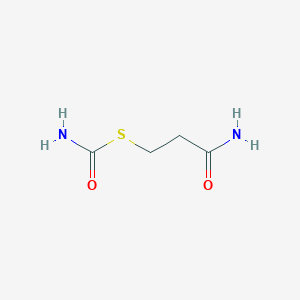
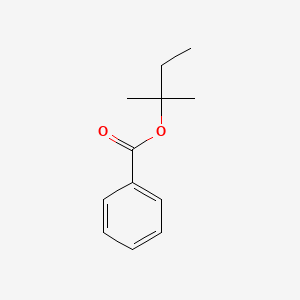
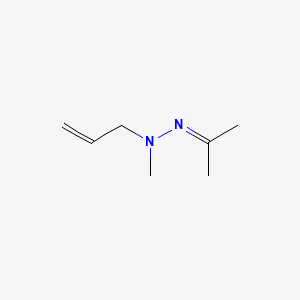
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
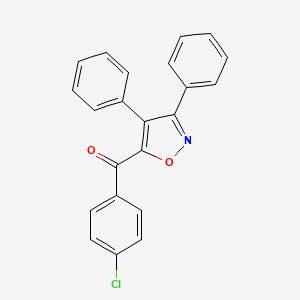
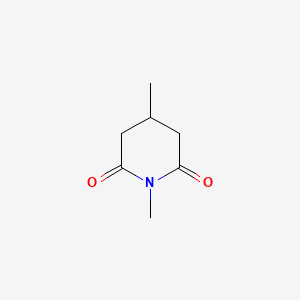
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
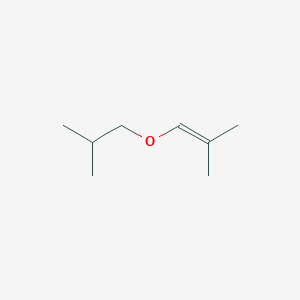
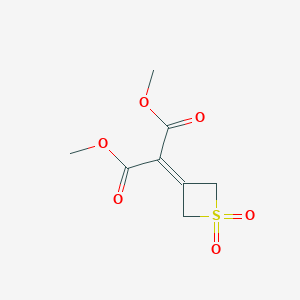
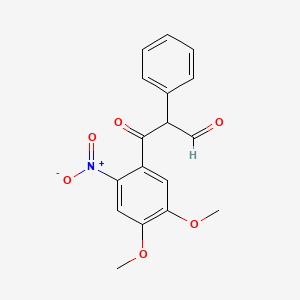
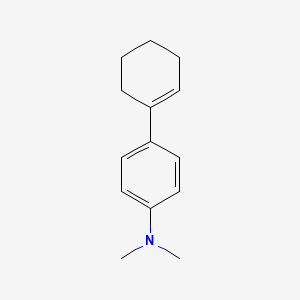
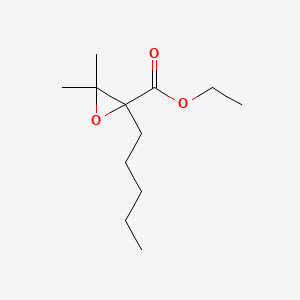
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
